molecular formula C18H19NO4 B5714722 2-(2-benzoyl-5-methoxyphenoxy)-N,N-dimethylacetamide

2-(2-benzoyl-5-methoxyphenoxy)-N,N-dimethylacetamide

Cat. No. B5714722
M. Wt: 313.3 g/mol
InChI Key: UOKXTAJPGPGFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-benzoyl-5-methoxyphenoxy)-N,N-dimethylacetamide, commonly known as BMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMDA is a white crystalline powder that is soluble in organic solvents and is primarily used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of BMDA is not fully understood. However, it is believed that BMDA exerts its antitumor activities by inhibiting the growth of cancer cells and inducing apoptosis. BMDA has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression.
Biochemical and Physiological Effects
BMDA has been shown to exhibit antitumor activities in various cancer cell lines, including breast, lung, and prostate cancer. BMDA has also been shown to induce apoptosis in cancer cells, which is a form of programmed cell death. In addition, BMDA has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using BMDA in lab experiments include its high yield and excellent purity. BMDA is also a versatile reagent that can be used in various organic synthesis reactions. However, the limitations of using BMDA include its potential toxicity and the lack of information on its long-term effects.

Future Directions

There are several future directions for research on BMDA. One area of research is the development of new anticancer drugs based on the structure of BMDA. Another area of research is the synthesis of novel materials using BMDA as a building block. Additionally, the mechanism of action of BMDA needs to be further elucidated to fully understand its potential applications. Finally, more research is needed to determine the long-term effects of BMDA on human health.
Conclusion
In conclusion, BMDA is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The synthesis of BMDA is straightforward, and the yield and purity of the product are excellent. BMDA has been shown to exhibit antitumor activities and has been used as a lead compound for the development of new anticancer drugs. BMDA has also been used as a building block in the synthesis of novel materials and as a reagent in organic synthesis. However, more research is needed to fully understand the mechanism of action of BMDA and its potential long-term effects on human health.

Synthesis Methods

The synthesis of BMDA involves the reaction of 2-benzoyl-5-methoxyphenol with N,N-dimethylacetamide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of BMDA is typically high, and the purity of the product is excellent.

Scientific Research Applications

BMDA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BMDA has been shown to exhibit antitumor activities and has been used as a lead compound for the development of new anticancer drugs. BMDA has also been used as a building block in the synthesis of novel materials, such as dendrimers and polymers. In organic synthesis, BMDA has been used as a reagent for the synthesis of various compounds, including amides, esters, and ketones.

properties

IUPAC Name

2-(2-benzoyl-5-methoxyphenoxy)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-19(2)17(20)12-23-16-11-14(22-3)9-10-15(16)18(21)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKXTAJPGPGFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=CC(=C1)OC)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-benzoyl-5-methoxyphenoxy)-N,N-dimethylacetamide

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